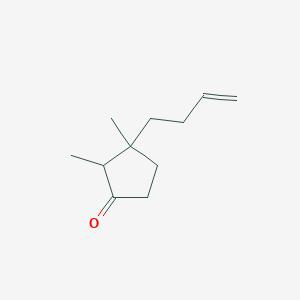
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with 2-chloro-1,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where the starting materials are subjected to controlled halogenation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation may produce corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to interact with specific enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1-bromo-2-chloro-: A halogenated ethane derivative with similar reactivity.
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Another fluorinated compound with comparable chemical properties.
Uniqueness
1-(2-Chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability
Eigenschaften
CAS-Nummer |
185418-82-0 |
|---|---|
Molekularformel |
C4H3ClF6O |
Molekulargewicht |
216.51 g/mol |
IUPAC-Name |
1-(2-chloro-1,2-difluoroethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H3ClF6O/c5-1(6)2(7)12-4(10,11)3(8)9/h1-3H |
InChI-Schlüssel |
HVHMZAVUVRPCJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)Cl)(OC(C(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


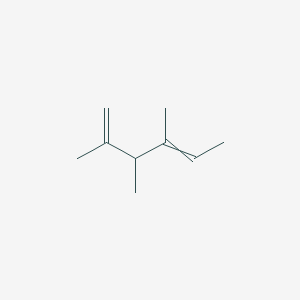
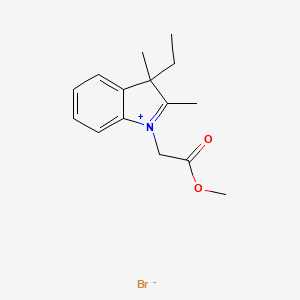
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
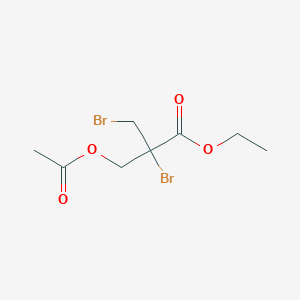
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
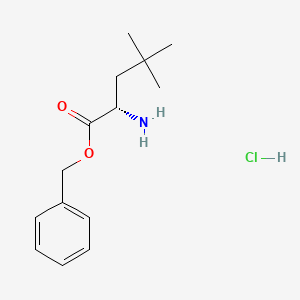
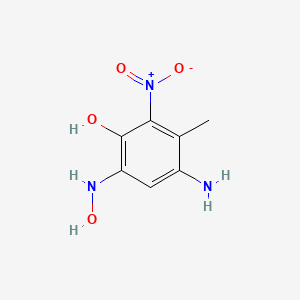
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
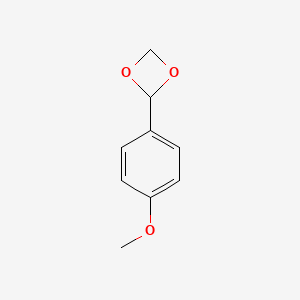

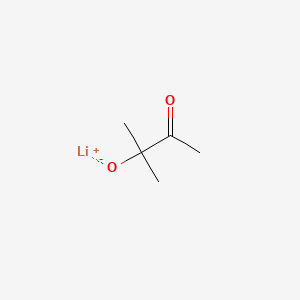
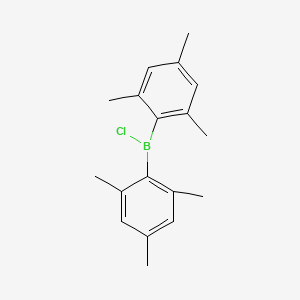
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
